![molecular formula C18H15N3O B5668512 N-cyclopropyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5668512.png)
N-cyclopropyl-2-(2-pyridinyl)-4-quinolinecarboxamide
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Overview
Description
N-cyclopropyl-2-(2-pyridinyl)-4-quinolinecarboxamide is a compound that falls within the broader class of quinoline derivatives. These compounds have attracted significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The cyclopropyl group, in particular, has been shown to enhance activity across various biological targets.
Synthesis Analysis
The synthesis of quinoline derivatives, including N-cyclopropyl-2-(2-pyridinyl)-4-quinolinecarboxamide, typically involves cyclopropanation reactions, highlighting the significance of the cyclopropyl group in enhancing biological activity (Domagala et al., 1988). Additionally, methods utilizing diastereoselective cyclopropanation reactions have been developed to synthesize complex structures that include the cyclopropyl and quinoline moieties (Yong et al., 2007).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. The presence of the cyclopropyl group and the pyridinyl moiety influences the overall shape and electronic distribution of the molecule, affecting its interaction with biological targets. X-ray crystallography and molecular modeling studies have been used to explore the conformational preferences of these molecules and their interactions with enzymes and receptors (Clayden et al., 2005).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and cyclopropanation. These reactions are essential for modifying the structure of the compound to enhance its biological activity or to introduce new functional groups that can improve its physicochemical properties (Parella et al., 2013).
properties
IUPAC Name |
N-cyclopropyl-2-pyridin-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(20-12-8-9-12)14-11-17(16-7-3-4-10-19-16)21-15-6-2-1-5-13(14)15/h1-7,10-12H,8-9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPVQFBKBKKNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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